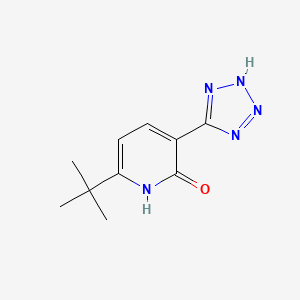
6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C12H16N6O and a molecular weight of 244.30 g/mol. Its structure features a dihydropyridinone core with a tert-butyl group and a tetrazole moiety, which are critical for its biological activity.
Research indicates that compounds containing tetrazole rings often exhibit diverse pharmacological effects, including anti-inflammatory and neuroprotective properties. The presence of the dihydropyridinone structure is associated with interactions at various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant activity. This is crucial in mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals was evaluated using various assays including DPPH and ABTS.
Neuroprotective Effects
In vitro studies demonstrated that this compound can protect neuronal cells from oxidative damage. For example, it was shown to reduce cell death in models of neurotoxicity induced by glutamate or hydrogen peroxide. The neuroprotective mechanism is thought to involve modulation of intracellular signaling pathways related to apoptosis and inflammation.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Study 1: Neuroprotection in Animal Models
A study conducted on mice subjected to ischemic conditions showed that administration of this compound significantly improved survival rates and reduced neurological deficits compared to control groups. The compound was administered intraperitoneally at doses ranging from 5 to 20 mg/kg.
| Dose (mg/kg) | Survival Rate (%) | Neurological Score |
|---|---|---|
| 0 | 30 | 8 |
| 5 | 50 | 6 |
| 10 | 70 | 4 |
| 20 | 90 | 2 |
Study 2: Antioxidant Efficacy
In vitro assays measuring the antioxidant capacity of the compound revealed an IC50 value of approximately 15 µM in scavenging DPPH radicals. This indicates a potent antioxidant capacity compared to standard antioxidants like ascorbic acid.
Eigenschaften
IUPAC Name |
6-tert-butyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-10(2,3)7-5-4-6(9(16)11-7)8-12-14-15-13-8/h4-5H,1-3H3,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCVINVFSZRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














